molecular formula C8H9BFNO3 B1387918 (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS No. 849833-86-9

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387918
CAS No.: 849833-86-9
M. Wt: 196.97 g/mol
InChI Key: IVSXSBGNMOZTJR-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a methylcarbamoyl group

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be utilized in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling, the boronic acid acts as a nucleophilic organic group. During the transmetalation phase of the reaction, the boronic acid group is transferred from boron to palladium . This forms a new Pd–C bond, effectively linking the two organic groups .

Biochemical Pathways

The compound’s role in the suzuki–miyaura coupling suggests it plays a part in the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry .

Pharmacokinetics

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability and, potentially, its bioavailability.

Result of Action

Its role in the suzuki–miyaura coupling reaction suggests it contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic compounds.

Action Environment

Environmental factors such as temperature and oxygen levels can influence the action, efficacy, and stability of 3-Fluoro-4-(methylcarbamoyl)phenylboronic acid. As mentioned, the compound should be stored in an inert atmosphere at 2-8°C , indicating that it may be sensitive to these conditions.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The boronic acid group in this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases, enzymes that are pivotal in cell signaling pathways. By inhibiting specific kinases, this compound can alter gene expression patterns and affect cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular targets. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can accumulate in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The fluoro and methylcarbamoyl groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets such as enzymes, making it a valuable scaffold for developing enzyme inhibitors.

Industry: The compound finds applications in the development of advanced materials, including liquid crystals and polymers. Its unique reactivity allows for the creation of materials with tailored properties.

Comparison with Similar Compounds

    (3-Fluorophenyl)boronic acid: Lacks the methylcarbamoyl group, making it less versatile in certain synthetic applications.

    (4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluoro and methylcarbamoyl group, leading to different reactivity and applications.

    (4-Trifluoromethylphenyl)boronic acid: Features a trifluoromethyl group, which imparts different electronic properties compared to the fluoro and methylcarbamoyl groups.

Uniqueness: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a methylcarbamoyl group on the phenyl ring. This combination of substituents provides a distinct electronic environment and reactivity profile, making it a valuable compound for diverse applications in synthesis and drug development.

Properties

IUPAC Name

[3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSXSBGNMOZTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660187
Record name [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-86-9
Record name [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(methylcarbamoyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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